N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-10-6-11(2)16-15(7-10)26-19(20-16)21-18(22)12-8-13(23-3)17(25-5)14(9-12)24-4/h6-9H,1-5H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKVFIQWCWSIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor domains. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4,6-dimethylbenzothiazole with 3,4,5-trimethoxybenzoyl chloride. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds structurally related to this compound have demonstrated potent activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Enterococcus faecalis | 16 µg/mL |
| N-(4,6-DMBA) | Staphylococcus aureus | 16 µg/mL |
The MIC values indicate that this compound exhibits significant antibacterial activity comparable to or exceeding that of established antibiotics like Triclocarban (TCC) .
Antitumor Activity
In vitro studies have also assessed the antitumor potential of benzothiazole derivatives. The compound has been tested against various cancer cell lines using assays that measure cell viability and proliferation.
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | MTS Cytotoxicity |
| HCC827 | 20.46 ± 8.63 | BrdU Proliferation |
| NCI-H358 | 16.00 ± 9.38 | MTS Cytotoxicity |
These results suggest that this compound may inhibit tumor cell proliferation effectively .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluating the antibacterial efficacy of benzothiazole derivatives found that compounds similar to this compound showed superior activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis .
- Cytotoxicity Assessment : Another research project involved assessing the cytotoxic effects of various benzothiazole derivatives on non-malignant mammary epithelial cells (MCF-10A). The results indicated that while some derivatives showed slight cytotoxicity at higher concentrations (IC50 > 100 µg/mL), others maintained normal cell growth at therapeutic levels .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Heterocyclic Modifications
Functional Group Additions
Key Findings and Implications
Heterocyclic Influence : Benzothiazole and benzimidazole derivatives exhibit distinct electronic profiles due to sulfur/nitrogen heteroatoms, influencing binding to enzymes like tubulin or kinases .
Solubility and Stability: Hydroxyl or cyano substituents improve solubility and metabolic stability, whereas bromine or methyl groups increase lipophilicity .
Synthetic Flexibility : The target compound and its analogues are synthesized via modular approaches, such as coupling 3,4,5-trimethoxybenzoyl chloride with substituted amines under reflux conditions .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a substituted benzothiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride. A common challenge is low yield due to steric hindrance from the 4,6-dimethyl groups on the benzothiazole ring. Evidence from analogous syntheses (e.g., 70% yield for ethyl 2-amino thiazole-4-carboxylate derivatives vs. 33% for salicylamide derivatives) suggests optimizing solvent systems (e.g., pyridine for acylation reactions) and reaction time . Purification via preparative HPLC or recrystallization from methanol/ethanol mixtures improves purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.23–7.86 ppm for benzothiazole and trimethoxybenzoyl groups) and methoxy signals (δ 3.72–3.80 ppm). The absence of NH peaks in DMSO-d6 confirms successful acylation .
- HRMS : Validate the molecular ion peak (m/z calculated for C19H19N2O3S: 367.1116) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation from DMF/ethanol (1:1) and analyze hydrogen-bonding patterns (e.g., N–H⋯N interactions) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?
- Methodological Answer :
- Functional group variation : Replace the 3,4,5-trimethoxy group with electron-withdrawing groups (e.g., nitro) to assess impact on binding affinity .
- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., PFOR enzyme in anaerobic organisms). Compare docking scores of derivatives to identify critical residues (e.g., hydrogen bonds with methoxy oxygen atoms) .
- Biological assays : Pair computational data with in vitro enzyme inhibition assays (IC50 values) to validate SAR trends .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Control for purity : Ensure compounds are >95% pure via HPLC (e.g., 96.9% purity in salicylamide derivatives) to rule out impurities skewing results .
- Standardize assay conditions : Variations in solvent (DMSO vs. water) or cell lines may explain discrepancies. For example, solubility issues in aqueous buffers can reduce apparent activity .
- Meta-analysis : Compare data from structurally similar compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl) derivatives) to identify trends in substituent effects .
Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- Lipophilicity (logP) : Use software like MarvinSketch to calculate logP, critical for assessing blood-brain barrier penetration. The trifluoromethyl group in related compounds increases metabolic stability .
- ADMET prediction : Tools like SwissADME evaluate absorption, toxicity, and CYP450 interactions. Methyl and methoxy groups generally enhance metabolic resistance but may reduce solubility .
- Molecular dynamics (MD) : Simulate binding stability over time to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
